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Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of
the central nervous system (CNS). A key pathological feature of MS and its animal model,
experimental autoimmune encephalomyelitis (EAE), is the infiltration of immune cells,
particularly monocytes and macrophages, into the CNS. The chemokine C-C maotif ligand 2
(CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor,
C-C chemokine receptor 2 (CCR2), are critically involved in orchestrating this inflammatory cell
recruitment.[1][2] The CCL2/CCR2 signaling axis, therefore, represents a promising therapeutic
target for mitigating the neuroinflammation characteristic of MS.

INCB3344 is a potent and selective small molecule antagonist of CCR2.[3] It has demonstrated
efficacy in preclinical models of inflammation, including EAE, by inhibiting the migration of
CCR2-expressing cells.[3][4] These application notes provide a comprehensive overview of the
use of INCB3344 in MS research, including its mechanism of action, detailed experimental
protocols, and a summary of its preclinical data.

Mechanism of Action

INCB3344 is a competitive antagonist of the CCR2 receptor, effectively blocking the binding of
its ligand, CCL2.[5] This inhibition prevents the downstream signaling cascade that leads to the
chemotaxis of monocytes and other inflammatory cells. By disrupting the CCL2/CCR2 axis,
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INCB3344 reduces the influx of pathogenic immune cells into the CNS, thereby ameliorating
the inflammatory processes that drive demyelination and neurodegeneration in MS models.[3]

Data Presentation
In Vitro Activity of INCB3344

The potency and selectivity of INCB3344 have been characterized in a variety of in vitro

assays. The following tables summarize the key quantitative data.

Assay Type Species Cell/Receptor IC50 (nM) Reference
Binding

) Human hCCR2 5.1 [6]
Antagonism
Murine mMCCR2 9.5 [6]
Murine WEHI-274.1cells 105 [7]
Rat rCCR2 7.3 [7]
Cynomolgus cCCR2 16 [7]
Assay Type Species Target IC50 (nM) Reference
Chemotaxis

] Human hCCR2 3.8 [6]
Antagonism
Murine mCCR2 7.8 [6]
Rat rCCR2 2.7 [7]
Cynomolgus cCCR2 6.2 [7]

INCB3344 demonstrates high selectivity for CCR2, with IC50 values greater than 1 uM for
other closely related chemokine receptors such as CCR1 and CCR5, as well as a panel of over

50 other G protein-coupled receptors, ion channels, and transporters.[7][8]

In Vivo Pharmacokinetics of INCB3344 in Mice
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Parameter Value Reference
Oral Bioavailability 47% [6]
Free Fraction (Mouse Serum) 15% [6]
Free Fraction (Human Serum) 24% [6]

In Vivo Efficacy of INCB3344 in Experimental
Autoimmune Encephalomyelitis (EAE)

Therapeutic administration of INCB3344 has been shown to significantly reduce disease
severity in a mouse model of EAE.[3][4] While the primary literature reports a significant
reduction in clinical scores, specific quantitative data such as mean clinical scores and
graphical representations from these studies are not publicly available. The treatment was
effective in mitigating the clinical signs of EAE, which is attributed to the reduced infiltration of
macrophages into the central nervous system.[3]

Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a G protein-coupled signaling cascade, leading to the
activation of several downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK
pathways. These pathways culminate in cellular responses such as chemotaxis, proliferation,
and cytokine production. INCB3344 blocks the initial ligand-receptor interaction, thereby
inhibiting these downstream effects.
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Caption: CCR2 signaling pathway and the inhibitory action of INCB3344.
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Experimental Autoimmune Encephalomyelitis (EAE)
Workflow

This workflow outlines the key steps for inducing EAE in mice and evaluating the therapeutic

efficacy of INCB3344.

EAE Induction (Day 0)

Immunization with MOG35-55/CFA Emulsion

Pertussis Toxin (PTX) Injection

y

PTX Injection (Day 2)

Therapeutic|Intervention

Initiate INCB3344 or Vehicle Treatment
(e.g., at onset of clinical signs)

Monitoring $nd Analysis

Daily Clinical Scoring and Weight Measurement

:

Endpoint Analysis
(e.g., Histology, Flow Cytometry of CNS Infiltrates)

Click to download full resolution via product page

Caption: Workflow for EAE induction and therapeutic evaluation of INCB3344.

Experimental Protocols
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MOG35-55 Induced Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice

Materials:

Female C57BL/6 mice (8-12 weeks old)

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS)

INCB3344

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

Antigen Emulsion Preparation: On the day of immunization, prepare an emulsion of MOG35-
55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in sterile PBS, emulsified with
an equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly
drawing the mixture through a syringe until a thick, white emulsion is formed.

Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 pL of the MOG35-
55/CFA emulsion over two sites on the flank.

Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of
PTX in 100 pL of sterile PBS via intraperitoneal (i.p.) injection.

INCB3344 Administration (Therapeutic Regimen):

o Begin administration of INCB3344 or vehicle control at the first sign of clinical symptoms
(typically around day 10-12 post-immunization).
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o A previously reported effective dosing regimen for INCB3344 in other inflammatory models
is 30-100 mg/kg, administered orally (p.o.) twice daily.[4] The optimal dose and route for
the EAE model should be determined empirically.

e Clinical Assessment:

o Monitor mice daily for clinical signs of EAE and record their body weight, starting from day
7 post-immunization.

o Use a standardized 0-5 scoring system:

= 0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Partial hind limb paralysis

4: Complete hind limb paralysis

5: Moribund state or death

o Endpoint Analysis: At the conclusion of the study (e.g., day 21-28 post-immunization),
euthanize the mice and harvest brains and spinal cords for histological analysis (e.g., H&E
for inflammation, Luxol Fast Blue for demyelination) and/or flow cytometric analysis of CNS-
infiltrating immune cells.

In Vitro Chemotaxis Assay

Materials:

o CCR2-expressing cells (e.g., human monocytic cell line THP-1 or primary human peripheral
blood mononuclear cells)

o Transwell inserts (5 um pore size)

o Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
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e Recombinant human CCL2
« INCB3344

o Calcein-AM (for cell labeling)
Procedure:

o Cell Preparation: Label CCR2-expressing cells with Calcein-AM according to the
manufacturer's protocol. Resuspend the cells in chemotaxis buffer.

» Compound Pre-incubation: Pre-incubate the labeled cells with varying concentrations of
INCB3344 or vehicle control for 30 minutes at 37°C.

e Assay Setup:

o

Add chemotaxis buffer containing an optimal concentration of CCL2 (e.g., 10 ng/mL,
determined by prior titration) to the lower chambers of the transwell plate.

o

Add chemotaxis buffer without CCL2 to negative control wells.

[¢]

Place the transwell inserts into the wells.

[¢]

Add the pre-incubated cell suspension to the upper chamber of each insert.
 Incubation: Incubate the plate at 37°C in a 5% CO:2 incubator for 1.5 to 3 hours.
e Quantification of Migration:

o After incubation, carefully remove the non-migrated cells from the top surface of the insert
membrane with a cotton swab.

o Measure the fluorescence of the migrated cells that have moved to the bottom of the lower
chamber using a fluorescence plate reader.

o Calculate the percentage inhibition of chemotaxis for each concentration of INCB3344 and
determine the IC50 value.
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CCL2/CCR2 Radioligand Binding Assay

Materials:

Cell membranes from a cell line expressing murine CCR2 (e.g., WEHI-274.1)

[*251]-labeled murine CCL2

INCB3344

Binding buffer (e.g., RPMI 1640 with 1% BSA)

Wash buffer (e.g., cold PBS with 0.5% BSA)

96-well filter plates

Scintillation counter

Procedure:

e Assay Setup: In a 96-well filter plate, add binding buffer, a fixed concentration of [125]]-CCL2,
and varying concentrations of INCB3344.

e Binding Reaction: Initiate the binding reaction by adding the cell membrane preparation to
each well. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

« Filtration and Washing: Terminate the reaction by rapidly filtering the contents of the wells
through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold
wash buffer to remove unbound radioligand.

o Detection: Allow the filters to dry, then add scintillation fluid to each well and measure the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the percentage of specific binding at each concentration of
INCB3344 and determine the IC50 value.

ERK Phosphorylation Western Blot

Materials:
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e CCR2-expressing cells
o Serum-free cell culture medium
e Recombinant human CCL2
e INCB3344
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
o HRP-conjugated secondary antibody
e Chemiluminescence substrate
Procedure:
e Cell Treatment:
o Serum-starve CCR2-expressing cells for 4-6 hours.

o Pre-incubate the cells with varying concentrations of INCB3344 or vehicle control for 30-
60 minutes.

o Stimulate the cells with an optimal concentration of CCL2 (e.g., 50 ng/mL) for 5-10
minutes.

o Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

» Western Blotting:

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
PVDF membrane.

o Block the membrane with 5% BSA or non-fat milk in TBST.
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o Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
o Wash the membrane and incubate with the HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescence substrate and an imaging system.

e Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm
equal protein loading.

o Densitometry: Quantify the band intensities for phospho-ERK and total ERK. Normalize the
phospho-ERK signal to the total ERK signal for each sample.

Clinical Development and Future Perspectives

While INCB3344 has demonstrated promising preclinical efficacy in models of multiple
sclerosis, it was not advanced into clinical trials for this indication. This was due to moderate
activity against the hERG (human Ether-a-go-go-Related Gene) potassium channel, which can
be associated with a risk of cardiac arrhythmias.

Despite the discontinuation of INCB3344's clinical development for MS, the targeting of the
CCL2/CCR2 axis remains a viable and actively pursued strategy for the treatment of
neuroinflammatory diseases. The preclinical data generated with INCB3344 provide a strong
rationale for the development of new CCR2 antagonists with improved safety profiles. Clinical
trials with other CCR2 antagonists in various autoimmune diseases have yielded mixed results,
highlighting the complexity of chemokine biology in human disease. Future research in this
area will likely focus on developing more selective and potent CCR2 inhibitors with favorable
safety profiles, potentially in combination with other immunomodulatory agents, for the
treatment of multiple sclerosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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